molecular formula C11H15NO B7972983 2-(Cyclopropylmethoxy)-3-methylaniline

2-(Cyclopropylmethoxy)-3-methylaniline

Cat. No.: B7972983
M. Wt: 177.24 g/mol
InChI Key: BFBZVERWEDLEQR-UHFFFAOYSA-N
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Description

2-(Cyclopropylmethoxy)-3-methylaniline is an organic compound that features a cyclopropylmethoxy group attached to a methylaniline structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopropylmethoxy)-3-methylaniline typically involves the following steps:

    Starting Material: The synthesis begins with commercially available 3-methylaniline.

    Cyclopropylmethoxy Group Introduction: The cyclopropylmethoxy group is introduced through a nucleophilic substitution reaction. This involves reacting 3-methylaniline with cyclopropylmethanol in the presence of a suitable base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

    Reaction Conditions: The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures (60-80°C) to facilitate the substitution process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopropylmethoxy)-3-methylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield amine derivatives.

    Substitution: The aromatic ring of this compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using reagents like nitric acid (HNO3), sulfuric acid (H2SO4), and halogens (Cl2, Br2).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in ether, NaBH4 in methanol or ethanol.

    Substitution: HNO3/H2SO4 for nitration, Cl2/FeCl3 for chlorination.

Major Products

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amine derivatives.

    Substitution: Nitro, sulfo, or halo derivatives of the aromatic ring.

Scientific Research Applications

2-(Cyclopropylmethoxy)-3-methylaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 2-(Cyclopropylmethoxy)-3-methylaniline involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or immune response, depending on its specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-(Cyclopropylmethoxy)phenylamine: Similar structure but lacks the methyl group on the aniline ring.

    3-Methoxy-2-methylaniline: Similar structure but has a methoxy group instead of a cyclopropylmethoxy group.

Uniqueness

2-(Cyclopropylmethoxy)-3-methylaniline is unique due to the presence of both the cyclopropylmethoxy and methyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(cyclopropylmethoxy)-3-methylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-8-3-2-4-10(12)11(8)13-7-9-5-6-9/h2-4,9H,5-7,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFBZVERWEDLEQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N)OCC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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